5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
The compound 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The dichlorophenyl substitution suggests potential for increased biological activity, possibly due to the electron-withdrawing nature of the chlorine atoms which may affect the molecule's interaction with biological targets.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives often involves the reaction of isocyanates with suitable nucleophiles. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Although the specific synthesis of 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of 2,4-dichlorophenyl isocyanate with an appropriate methyl-containing nucleophile.
Molecular Structure Analysis
Quantum chemical calculations and molecular docking studies are common methods to analyze the molecular structure of imidazolidine-2,4-dione derivatives . These studies provide insights into the electronic properties, such as hyperpolarizability, which is indicative of non-linear optical (NLO) material potential . Additionally, spectroscopic methods like FT-IR, FT-Raman, and NMR are used to determine the structural aspects of these compounds .
Chemical Reactions Analysis
Imidazolidine-2,4-diones undergo various chemical reactions, including nucleophilic substitutions and additions. For example, reactions with Grignard reagents lead to 1,2-addition products . The presence of electron-withdrawing groups, such as the dichlorophenyl in the compound of interest, could influence the reactivity and stability of the molecule during such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of substituents affects properties like solubility, melting point, and reactivity. For instance, the introduction of bulky groups can hinder solubility but may increase thermal stability . The pKa values and the rate of hydrolysis in basic conditions are also important chemical properties that can be determined experimentally .
Relevant Case Studies
Several case studies highlight the biological activities of imidazolidine-2,4-dione derivatives. For example, certain derivatives exhibit hypoglycemic and hypolipidemic activities , while others show anticonvulsant properties . The antibacterial activity of these compounds has also been investigated through molecular docking studies, which suggest potential as alternative drugs for treating infections . Additionally, the anticancer activity of some derivatives has been evaluated against various human cell lines .
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
- Anticancer Activity : A related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, has shown potential in vitro anticancer activity, particularly against human breast adenocarcinoma cell lines. It exhibited cytotoxicity with an IC50 of 42.30 µM, indicating its potential for development as a cancer treatment (Uwabagira & Sarojini, 2019).
- Anti-inflammatory Activity : The same compound also demonstrated good anti-inflammatory properties in vitro, showing potential for treating inflammation-related conditions (Uwabagira & Sarojini, 2019).
Antimicrobial Properties
- Antimicrobial Activity : Synthesized derivatives of imidazolidine-2,4-diones, including compounds related to 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, have been studied for their antimicrobial properties. They were shown to have activity against various pathogenic strains of bacteria and fungi, indicating their potential as antimicrobial agents (Albuquerque et al., 1999).
Chemical Reactivity and Synthesis
- Reactivity with Organometallic Reagents : Research on the reactivity of similar compounds with Grignard reagents and lithium dibutylcuprate revealed exclusive 1,2-addition products, highlighting the unique chemical reactivity of these compounds and their potential for diverse synthetic applications (Akeng'a & Read, 2005).
Pharmaceutical Impurity Analysis
- Drug Impurity Studies : 1-methyl-5,5-diphenylimidazolidine-2, 4-dione, an impurity in the manufacture of the epileptic drug phenytoin, has been studied for its molecular geometry and electronic structure. This research aids in understanding the structure-activity relationship of such impurities, which is crucial for pharmaceutical quality control (Kumar & Bhaskar, 2019).
Corrosion Inhibition
- Corrosion Inhibition : Thiazolidinedione derivatives have been investigated as inhibitors for mild steel corrosion in acidic environments. This research demonstrates the utility of these compounds in industrial applications, particularly in protecting metal surfaces from corrosion (Yadav et al., 2015).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often a good source of this information.
Future Directions
This involves discussing potential future research directions or applications for the compound. This could be based on current research trends, unexplored potential uses, or ways to improve existing synthesis methods or applications.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSCQYYNEHSGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983021 | |
Record name | 4-(2,4-Dichlorophenyl)-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
64464-19-3 | |
Record name | Hydantoin, 5-(2,4-dichlorophenyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064464193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,4-Dichlorophenyl)-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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